molecular formula C22H20N2O3 B2855434 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 941957-00-2

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B2855434
CAS No.: 941957-00-2
M. Wt: 360.413
InChI Key: BVNFBPKLLXMHEA-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide (CAS 941957-00-2) is a chemical compound of significant research interest, supplied with a minimum purity of 90% . Its structural framework, which incorporates a 2-oxopyrrolidin-1-yl group linked to a methoxyphenyl ring, is shared with other compounds investigated for their potent biological activities . This scaffold is found in families of antimicrotubule agents, such as phenyl benzenesulfonates and sulfonamides, which have demonstrated low nanomolar to micromolar antiproliferative activity against various human cancer cell lines, including HT-1080, HT-29, and MCF7 . The mechanism of action for these related compounds involves the disruption of microtubule dynamics by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . Beyond oncology research, the 2-oxopyrrolidine core is a versatile scaffold in medicinal chemistry. Novel derivatives have been synthesized and shown to exhibit promising antibacterial and antifungal properties . Furthermore, recent studies on a new 2-oxopyrrolidine derivative highlighted its efficacy in activating the Nrf-2 signaling pathway in human epidermal keratinocytes, suggesting potential applications in research related to oxidative stress and skin biology . Researchers can acquire this compound for their investigations, with available quantities ranging from 1mg to 50mg . This product is strictly intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-27-20-14-18(10-11-19(20)24-12-4-7-21(24)25)23-22(26)17-9-8-15-5-2-3-6-16(15)13-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNFBPKLLXMHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines. Substitution reactions can result in various substituted naphthamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a naphthalene backbone substituted with a methoxy group and a pyrrolidine moiety, contributing to its unique chemical properties. The structural characteristics can influence its biological activity, making it a candidate for various applications in medicinal chemistry.

Medicinal Chemistry

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide has shown promise in medicinal chemistry due to its potential pharmacological activities. Studies indicate that compounds with similar structures exhibit anti-inflammatory, analgesic, and antitumor properties. The presence of the pyrrolidine ring may enhance its interaction with biological targets, making it suitable for drug development.

Anticancer Research

Recent studies have explored the anticancer properties of naphthalene derivatives. Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological studies. Preliminary research indicates that similar compounds can modulate dopamine and serotonin receptors, potentially leading to applications in treating neurological disorders such as depression and anxiety.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of naphthalene derivatives. This compound may exhibit activity against bacterial and fungal pathogens, making it relevant in the search for new antimicrobial agents amidst rising antibiotic resistance.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of a series of naphthalene derivatives, including compounds similar to this compound. Results indicated significant inhibition of tumor growth in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Research published in Neuropharmacology investigated the neuroprotective effects of naphthalene derivatives on neuronal cells subjected to oxidative stress. The study found that these compounds could reduce cell death and promote survival pathways, suggesting potential applications in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues with Azo Linkages

Several analogues in the ECHA registry () feature azo (-N=N-) groups , such as:

  • 4-[[4-(aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
  • N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide

Key Differences and Implications:

  • Azo vs. Pyrrolidinone Substituents: Azo groups confer rigidity and conjugation, often utilized in dyes or pigments due to their chromophoric properties. In contrast, the pyrrolidinone ring in the target compound enhances hydrogen-bonding capacity, making it more suitable for pharmaceutical applications .
  • Solubility and Stability: Azo compounds may exhibit lower metabolic stability due to reductive cleavage of the -N=N- bond in biological systems. The pyrrolidinone moiety likely improves aqueous solubility and resistance to enzymatic degradation.

Oxadiazole-Containing Analogues

highlights N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide, which replaces the pyrrolidinone group with a 1,3,4-oxadiazole ring.

Key Differences and Implications:

  • Oxadiazole vs. Pyrrolidinone: Oxadiazoles act as bioisosteres for carboxylic acids or esters, improving metabolic stability and membrane permeability.
  • Electronic Effects : The oxadiazole’s electron-withdrawing nature may alter the electron density of the naphthalene ring, affecting binding interactions in medicinal chemistry contexts.

Substituted Phenyl Ring Analogues

Compounds such as N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide () feature halogenated or multi-methoxy phenyl groups.

Key Differences and Implications:

  • Halogen Substituents : Chlorine atoms increase lipophilicity and may enhance blood-brain barrier penetration but could also raise toxicity concerns.
  • Methoxy Groups : The target compound’s single methoxy group balances solubility and steric effects, whereas multiple methoxy groups in analogues may reduce bioavailability due to increased molecular weight and polarity .

Comparative Data Table

Compound Name Key Structural Features Potential Applications References
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide Pyrrolidinone, methoxyphenyl, naphthalene carboxamide Pharmaceuticals (e.g., kinase inhibitors)
4-[[4-(aminocarbonyl)phenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide Azo group, ethoxyphenyl, hydroxy group Dyes, industrial pigments
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide 1,3,4-oxadiazole, methoxyphenyl Medicinal chemistry (bioisosteres)
N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide Chlorine, multiple methoxy groups, azo linkage Specialty chemicals, agrochemicals

Research Findings and Implications

  • Pharmaceutical Potential: The target compound’s pyrrolidinone group suggests utility in drug design, particularly for central nervous system (CNS) targets, as pyrrolidinones are found in neuromodulators (e.g., piracetam) .
  • Industrial Applications: Azo-containing analogues are likely restricted to non-pharmaceutical uses due to stability and toxicity concerns.
  • Synthetic Flexibility : The naphthalene carboxamide scaffold allows modular substitution, enabling tuning for specific applications (e.g., adjusting methoxy vs. chloro groups for solubility or target affinity) .

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H24N2O3C_{22}H_{24}N_{2}O_{3}, with a molecular weight of approximately 364.44 g/mol. It features a naphthalene ring system, a methoxy group, and a pyrrolidinone moiety, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Naphthalene Core : This can be achieved by reacting naphthalene-2-carboxylic acid with an appropriate amine.
  • Methylation : The introduction of the methoxy group is performed using methyl iodide in the presence of a base.
  • Pyrrolidinone Attachment : This step involves nucleophilic substitution to attach the pyrrolidinone moiety to the aromatic ring.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing similar structural motifs have shown cytotoxic effects on various cancer cell lines, including A549 (lung cancer) cells. In vitro assays demonstrated that certain derivatives reduced cell viability significantly compared to controls, suggesting potential for further development as anticancer agents .

CompoundCell LineViability Reduction (%)Reference
Compound AA54963.4
Compound BA54921.2
This compoundA549TBDTBD

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial activity. Similar compounds have demonstrated structure-dependent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves inhibition of key enzymes or disruption of cellular processes .

The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes involved in critical physiological processes. For example, it has been identified as an inhibitor of carbonic anhydrase, which plays a role in acid-base balance and respiration .

Study 1: Anticancer Activity in A549 Cells

A study investigating the effects of various derivatives on A549 cells reported that treatment with certain analogs resulted in reduced cell viability ranging from 21% to 63% depending on the structural modifications made to the compounds. The study emphasized the importance of substituents on the phenyl ring in enhancing anticancer efficacy .

Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial properties of related compounds found that specific derivatives exhibited significant activity against E. coli and C. albicans. These findings underscore the potential for developing new antimicrobial agents based on this chemical framework .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. Key steps include:

  • Amide Coupling : Reacting naphthalene-2-carboxylic acid derivatives with aniline precursors under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Pyrrolidinone Introduction : Cyclization of γ-aminobutyric acid derivatives or substitution reactions on pre-functionalized phenyl rings .
  • Optimization : Temperature control (60–80°C), anhydrous conditions, and palladium catalysts (e.g., for Suzuki couplings) improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral data should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Confirm aromatic proton environments (δ 6.8–7.8 ppm for naphthalene and phenyl rings) and amide carbonyl signals (δ ~168–170 ppm) .
  • IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 373.18 for C₂₂H₂₁N₂O₃) .

Q. What physicochemical properties of this compound influence its solubility and bioavailability?

  • Key Properties :

  • LogP : ~2.5–3.0 (moderate lipophilicity due to naphthalene and methoxy groups) .
  • Aqueous Solubility : <10 µg/mL (requires formulation with cyclodextrins or lipid nanoparticles) .
  • Melting Point : 180–185°C (indicative of crystalline stability) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target affinity?

  • Methodology :

  • Core Modifications : Replace naphthalene with thiophene (improves solubility; see ) or introduce electron-withdrawing groups (e.g., -CF₃) to enhance enzyme inhibition .
  • Pyrrolidinone Substitutions : Methyl or fluorine at the 3-position increases metabolic stability (e.g., t₁/₂ > 4 hours in microsomal assays) .
  • Assays : Use kinase inhibition panels (e.g., EGFR, VEGFR2) and molecular docking (AutoDock Vina) to validate binding modes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Assay Validation : Compare IC₅₀ values across orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
  • Purity Checks : HPLC-MS (≥98% purity) to exclude batch variability .
  • Off-Target Screening : Use proteome-wide profiling (e.g., Eurofins Panlabs) to identify non-specific interactions .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can formulation strategies address these issues?

  • Challenges :

  • Low Oral Bioavailability : Due to P-glycoprotein (P-gp) efflux (evidence from analogs in ).
  • Rapid Clearance : CYP3A4-mediated metabolism reduces plasma exposure .
    • Solutions :
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve AUC by 3-fold .
  • Prodrug Design : Phosphate esters enhance solubility and bypass first-pass metabolism .

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